C18:1-Ceramide

Catalog No.
S631391
CAS No.
5966-28-9
M.F
C36H69NO3
M. Wt
563.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C18:1-Ceramide

CAS Number

5966-28-9

Product Name

C18:1-Ceramide

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide

Molecular Formula

C36H69NO3

Molecular Weight

563.9 g/mol

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1

InChI Key

OBFSLMQLPNKVRW-RHPAUOISSA-N

SMILES

Array

solubility

Insoluble

Synonyms

N-C18:1-D-erythro-Ceramide; N-Oleoyl-D-erythro-sphingosine

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O

The exact mass of the compound N-(oleoyl)-ceramide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Ceramides - Supplementary Records. It belongs to the ontological category of N-acylsphingosine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]. However, this does not mean our product can be used or applied in the same or a similar way.

C18:1-Ceramide, also known as N-oleoyl-sphingosine, is a well-defined, naturally occurring sphingolipid composed of a D-erythro-sphingosine base and an amide-linked, monounsaturated C18:1 (oleic) fatty acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcgx074-8NfyHAkWesgP6D7IAUXEEIwhXQaaFd9PSoaRpi12eEUGmcaTvnHlGfY1RmEbb20DiTgC5ZpaFpsjnvWStCwq4ANOt4nUWdigkI6sv1vxQj_qynKWPsXNV9LbJVQnZ-DHyIzdGdKQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEchCiZDQfMc7zCnmlxDodvAsp40YNAkMneBcrqXT_811KMi_mYHJxd_E2UDcgvCb-KKHB8-GUMIxFYOyNh8D7gVAdEg8GE690rBxVvUBCNw-IOtK08K6Pixu_57I5R0tDfzO2W3LYe39_GnCOGWOk9Pu68fI28DCIA)] As a fundamental component of eukaryotic cell membranes, it plays a crucial role in regulating membrane structure, fluidity, and the formation of signaling platforms.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPo06bMYs0vHUtKkzIw-4QULXtGOD8lk8YNXyvXbW-VmyBmFQJkEYX5aCAv884zXfOH8OK8rOEQpGoZKvYGbk5MsbJ7qU37DoA7zfI_XA_kJd8qPEd3RS6w7sYQ-9xvgt)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsLXGzSSVVmJjkQMLCK1UlNraVWwOOvJP2b91g515rhJ5JAZCcxjBM3g0OMbvGhYdaTTVi4nw-fHs8Hem7yVZIzMAKgTNs8wjOuDsglbHmtW336dVngw-VqU7iOTllzDM%3D)] The specific length and cis-unsaturation of its C18:1 acyl chain are critical determinants of its biophysical properties and biological activities, distinguishing it from saturated or different-chain-length ceramide analogs.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH03nfocHDQIGFUJG7Da5FCARe7XaKstc4sdHayB-wEW3TYAW9oVduch0I7a8pD62PAaZy87TMVCGv8RRRkrqeenhVu5kOFidIv5I5NmnauWVVtEbX9QnC_-q6GhFgzqJhsszLzL6U87EPiVg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdkQ-0sU2wQ8BtEY74h6nOvQ2dhmFeYuaqwJTVSOEoj8jF-o7E_dx8lylgZo6cFLfy7FcmOkZAbdF6jktVpgDcLerJwA5rf9nSYTzy4oDNGKObp3dHIZpy3U12nt_SxSbRaZ_7tVXk0wUqDs1qxp_5Odg3RdY7K208O8SViSbX1u_aFXDhe2pLJhIojd0vuBBAmFzLm9VPTvGBpwoFvycGqBbVb6ifq4YBhBDattP2KokHaq4Jt4tIpyRzo_7j7QhfTTro8mTTlpB9_itPI_ycoD1ecytWh9yD64c%3D)]

Substituting C18:1-Ceramide with saturated analogs (e.g., C16:0- or C18:0-Ceramide) or those with different chain lengths is a critical experimental error. The cis-double bond in the C18:1 oleoyl chain introduces a kink that fundamentally alters molecular packing, membrane fluidity, and interaction with cholesterol.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHasNfO3HjZKeuoEIpW9CzuPRa4nCa5RrxyoTFbnFHgnADaBJzlwRhuXF0chgHClfkC8wBj5xGh4ZOlp_WCvGs7BF03i2SXA6at4fKYegp_fhq8rf6u-RKUPvg4mmsHKls69fJR1QV4x6sBmw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1BSnwy4q63U7EL5vTLmb_JoSBg7K1RCSZFWljhTzpfvMy4yW4jDAHnGx0Gy4HlUW9kX0c2q6sCv_y-Q14ak4Xo2YjTsQc4hd3rA1SjjI2h3wWtQe9DCwJjG8q_honetMPZK1bhooxGn5GRw%3D%3D)] This structural difference leads to distinct outcomes in biological systems; for instance, unlike its saturated counterparts, monounsaturated C18:1-Ceramide does not significantly reduce cell viability or induce apoptosis in certain cell lines.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH03nfocHDQIGFUJG7Da5FCARe7XaKstc4sdHayB-wEW3TYAW9oVduch0I7a8pD62PAaZy87TMVCGv8RRRkrqeenhVu5kOFidIv5I5NmnauWVVtEbX9QnC_-q6GhFgzqJhsszLzL6U87EPiVg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)] This demonstrates that acyl chain saturation is a primary determinant of biological function, making C18:1-Ceramide and its saturated analogs non-interchangeable for achieving reproducible results in membrane biophysics and cell signaling studies.

Opposite Effect on Membrane Domain Stability Compared to Saturated Ceramides

In domain-forming model membranes (DPPC/DOPC/cholesterol), C18:1-Ceramide actively destabilizes ordered lipid domains, melting them at lower temperatures. This is in direct contrast to saturated C16:0 and C18:0 ceramides, which were found to stabilize these domains and cause them to persist at higher temperatures.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] Small-angle neutron scattering (SANS) data showed that at 15°C, vesicles containing C18:1-Ceramide exhibited only ~40% of the total scattering (Porod invariant, Q) compared to the ceramide-free baseline, indicating significantly reduced lipid segregation.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] Conversely, C16:0 and C18:0 ceramides increased the scattering invariant, signifying enhanced domain stability.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]

Evidence DimensionLipid Domain Stability (Porod Invariant, Q, from SANS)
Target Compound DataDestabilizes domains; reduces Porod invariant (Q) to ~40% of baseline at 15°C
Comparator Or BaselineC16:0-Ceramide & C18:0-Ceramide: Stabilize domains and increase Porod invariant (Q) above baseline
Quantified DifferenceQualitatively opposite effect on domain stability, with C18:1-Ceramide causing a ~60% reduction in lipid segregation signal compared to baseline.
ConditionsLarge unilamellar vesicles (DPPC/DOPC/cholesterol 2.75:1 molar ratio) at 15°C, 25°C, and 35°C.

For creating fluid membrane models or formulations, C18:1-Ceramide is the correct choice, whereas saturated ceramides should be selected for inducing rigid, gel-phase domains.

Significantly Reduced Apoptotic Activity Compared to Saturated Analogs

In studies using a traceless chemical ligation method to deliver specific ceramides into HeLa cells, monounsaturated C18:1-Ceramide caused no significant reduction in cell viability.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] In stark contrast, the delivery of fully saturated C16:0 or C18:0 ceramides resulted in a significant decrease in cell viability, a key indicator of apoptosis.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] This differential effect is attributed to the inability of unsaturated ceramides to form the rigid, ceramide-enriched membrane domains required to recruit pro-apoptotic proteins like Bax to the mitochondria.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]

Evidence DimensionCell Viability / Apoptosis Induction
Target Compound DataNo significant reduction in cell viability
Comparator Or BaselineC16:0-Ceramide & C18:0-Ceramide: Significant reduction in cell viability
Quantified DifferenceQualitatively opposite biological outcome (non-apoptotic vs. pro-apoptotic).
ConditionsTraceless chemical ligation delivery of specific ceramides into HeLa cells.

This compound is essential as a negative control or for studying non-apoptotic signaling pathways, where using a saturated ceramide would produce confounding cell death.

Altered Substrate Specificity for Ceramide Synthases (CerS)

The synthesis of specific ceramide species is tightly regulated by a family of six mammalian ceramide synthases (CerS), each with distinct acyl-CoA substrate preferences.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] For example, CerS5 shows a strong preference for C16-CoA to produce C16:0-Ceramide, while CerS2 primarily utilizes C22-C24-CoAs.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)] CerS4 is responsible for generating ceramides with C18-C22 acyl chains, including C18:1-Ceramide.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDiT_riCHBiXUXi3TDmAyHCl8zV3ex9KFJo9dWFmKLT3bh1c8UaZbg4L2UKIjFfPayO_RCQ1vnsjiIvHRO7gncWPZw5shbRQA2bntKlruHSMNnIRfZ0g0l12r3GHQfRbfsiJOZCuUJY4ZWiw%3D%3D)] This enzymatic specificity means that supplying C18:1-Ceramide directly allows researchers to bypass specific CerS enzymes, providing a precise tool to study the downstream effects of this specific ceramide species without altering the endogenous synthesis pathways of other ceramides.

Evidence DimensionEnzymatic Synthesis Specificity
Target Compound DataProduct of CerS4 activity, utilizing oleoyl-CoA.
Comparator Or BaselineC16:0-Ceramide (product of CerS5/6); C22:0-Ceramide (product of CerS2).
Quantified DifferenceDifferent ceramide synthase isoenzymes exhibit distinct and non-overlapping substrate specificities for fatty acyl-CoAs.
ConditionsIn vitro and in-cell ceramide synthase activity assays.

To study the specific metabolic fate or signaling function of C18:1-Ceramide, direct administration is required, as altering precursor pools or enzyme expression would non-specifically affect multiple ceramide species.

Formulating Fluid Model Membranes and Liposomal Delivery Systems

Based on its demonstrated ability to destabilize and fluidize lipid domains, C18:1-Ceramide is the appropriate choice for constructing model membranes or liposomes that need to remain in a fluid, liquid-disordered state, rather than forming the rigid gel phases induced by saturated ceramides like C16:0-Ceramide.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]

Negative Control in Apoptosis and Cell Stress Studies

Given its failure to induce apoptosis or reduce cell viability in contrast to saturated ceramides, C18:1-Ceramide serves as an essential negative control in studies investigating ceramide-mediated cell death, ensuring that observed effects are specifically due to pro-apoptotic ceramide species.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)]

Investigating Non-Apoptotic Signaling Roles of Unsaturated Ceramides

The distinct, non-apoptotic signaling profile of C18:1-Ceramide makes it the specific tool for elucidating the unique biological functions of monounsaturated ceramides in processes like cell migration or membrane fluidity regulation, without the confounding variable of apoptosis induction.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]

Metabolic Tracing and Sphingolipid Pathway Analysis

As a specific product of CerS4, this compound can be used to probe the downstream metabolic pathways of C18-ceramides, such as conversion to sphingomyelin or glucosylceramide, without activating the synthesis pathways that originate from other ceramide synthases like CerS5/6 or CerS2.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDiT_riCHBiXUXi3TDmAyHCl8zV3ex9KFJo9dWFmKLT3bh1c8UaZbg4L2UKIjFfPayO_RCQ1vnsjiIvHRO7gncWPZw5shbRQA2bntKlruHSMNnIRfZ0g0l12r3GHQfRbfsiJOZCuUJY4ZWiw%3D%3D)]

Physical Description

Solid

XLogP3

13

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

563.52774506 Da

Monoisotopic Mass

563.52774506 Da

Heavy Atom Count

40

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

UNII

KRA2G45XHQ

Wikipedia

N-oleoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Last modified: 08-15-2023
1. G. Wang et al. “Regulation of neural progenitor cell motility by ceramide and potential implications for mouse brain development” Journal ofNeurochemistry, Vol. 106(2) pp. 718-733, 20082. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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